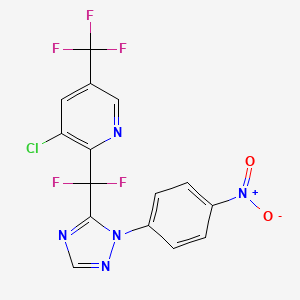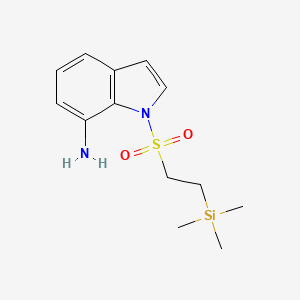
tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
説明
“tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C11H18N4O3 and a molecular weight of 254.29 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3, (H,12,13,14) . This indicates that the compound contains a morpholine ring attached to a 1,2,4-triazole ring via a carboxylate group.Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate” are not available, 1,2,4-triazoles are known to participate in various reactions. For instance, they can undergo a Pd-catalyzed intramolecular C-H functionalization reaction .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Synthesis and Transformation in Organic Chemistry
- Anionic Cascade Recyclization : The treatment of certain pyrazolo[5,1-c][1,2,4]triazines leads to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields, demonstrating its utility in creating complex organic compounds (Ivanov, 2020).
Heteroaromatic Carbenes and Transformation
- Halogen-Containing Heteroaromatic Carbenes : Synthesis of new stable halogenated carbenes, including derivatives of tert-butyl 1,2,4-triazol, highlights its role in the formation of heteroaromatic carbenes and their transformation into other compounds (Glinyanaya et al., 2021).
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : The synthesis of tert-butyl 1,2,4-triazole derivatives containing the morpholine moiety has been investigated for their potential as antimicrobial agents (Sahin et al., 2012).
Structural Analysis and Molecular Interactions
- X-Ray Structure and Hirshfeld Analysis : Studies involving tert-butyl 1,2,4-triazole derivatives with alkylsulfanyl analogues have been conducted to understand their molecular structure, highlighting the compound's relevance in structural chemistry (Boraei et al., 2021).
De-tert-butylation Studies
- De-tert-butylation of Triazole Derivatives : Research on the de-tert-butylation of certain triazole-thiones showcases the compound's role in synthetic organic chemistry (RashidiN. & BeradB., 2012).
Crystal Structure and Antitumor Activity
- Synthesis and Crystal Structure for Antitumor Activity : A tert-butyl triazole derivative has been synthesized and analyzed for its crystal structure and antitumor activity, indicating its potential in medicinal chemistry (Ye Jiao et al., 2015).
Fungicidal Activity
- Synthesis and Fungicidal Activity : Novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles have been synthesized, highlighting its application in the development of fungicidal agents (Mao et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate, also known as BTTES, is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, which is a reliable, high yielding reaction that results in a stable carbon-heteroatom bond. The CuAAC reaction is often used in bioconjugation, the process of joining two biomolecules together .
Mode of Action
BTTES acts as a ligand in the CuAAC reaction, binding to the copper (I) ion and accelerating the reaction rate . This interaction results in a faster and more efficient click reaction, which is particularly useful in biological applications where speed and efficiency are crucial .
Biochemical Pathways
It is known that the cuaac reaction, facilitated by bttes, is widely used in the synthesis of coordination polymers . These polymers have various applications in life sciences, environmental areas, medicinal science, and the nuclear industry .
Pharmacokinetics
It is known that bttes is water-soluble , which suggests it could have good bioavailability. Water-soluble compounds are generally well-absorbed by the body and can be easily distributed to various tissues.
Result of Action
The primary result of BTTES’s action is the acceleration of the CuAAC reaction and the suppression of cell cytotoxicity . This makes BTTES a valuable tool in bioconjugation, where it can facilitate the joining of biomolecules without causing significant harm to cells .
Action Environment
The action of BTTES is influenced by various environmental factors. For instance, the presence of water can enhance the solubility of BTTES, thereby improving its efficacy
特性
IUPAC Name |
tert-butyl 3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJWBBSPUZQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



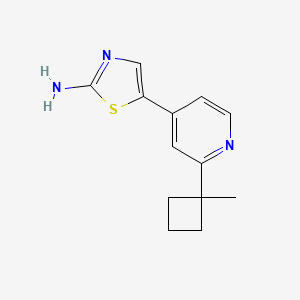

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
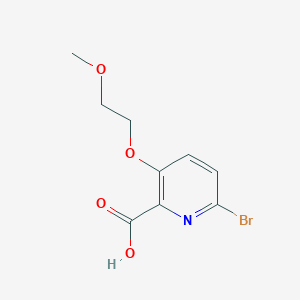

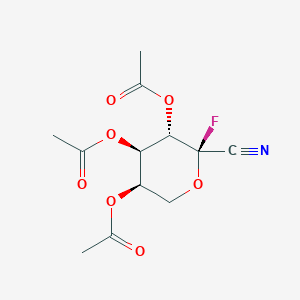
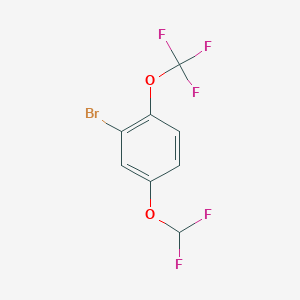


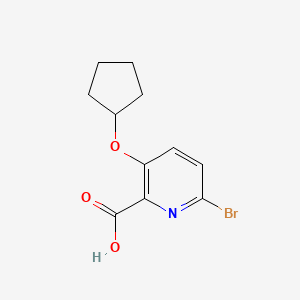

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
